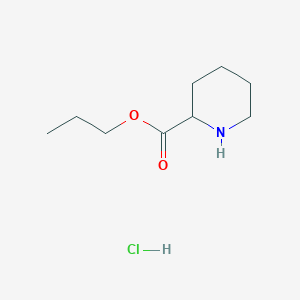
Propyl piperidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
Propyl piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of propyl piperidine-2-carboxylate hydrochloride is based on the piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The propyl group and the carboxylate group are attached to this ring .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
- Crystal Structure : 4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction, calculations, and FTIR spectrum. This research provides insights into the atomic arrangement and interactions within the compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacology and Medicinal Chemistry
- Fluorinated Derivatives : The modification of N-alkyl-piperidine-2-carboxamides with fluorine atoms has been explored to understand its impact on pharmacologically relevant properties. This research contributes to the development of more effective local anesthetics (Vorberg et al., 2016).
- Cocaine Abuse Treatment : Piperidine-based analogues have been studied for their potential in treating cocaine abuse. This includes examining their binding affinity and inhibition of dopamine uptake (Kozikowski et al., 1998).
Bioactivity Studies
- Cytotoxicity and Enzyme Inhibition : Certain piperidine moieties have been evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, which is crucial for developing new therapeutic agents (Unluer et al., 2016).
Catalysis and Chemical Synthesis
- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as a novel catalyst for efficient synthesis in chemical processes. This contributes to advancements in green chemistry and nanotechnology (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial Activity
- Antibacterial Derivatives : Tetrahydropyridin-4-ol derivatives with diversified heterocyclic and aromatic systems have been synthesized and evaluated for their antibacterial activity. This research is significant for developing new antimicrobial agents (Aridoss, Amirthaganesan, & Jeong, 2010).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as propyl piperidine-2-carboxylate hydrochloride, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
propyl piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJHWNYQDFING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl piperidine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



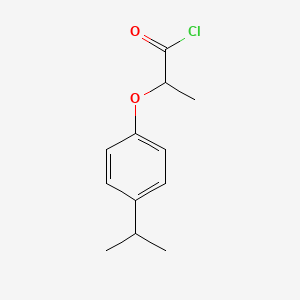
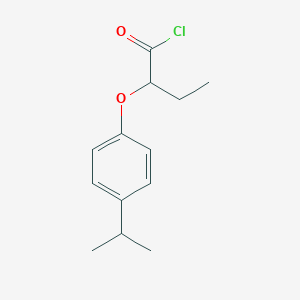
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)


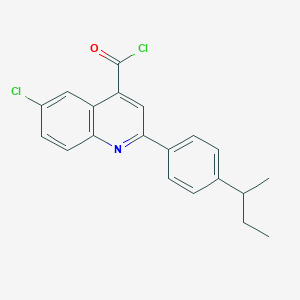
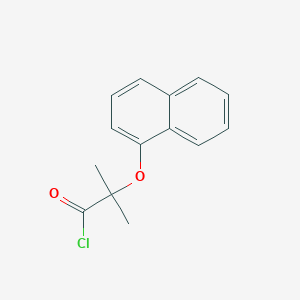
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
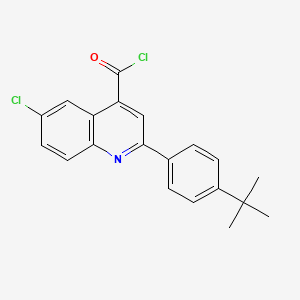
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)